Synthesis Efficiency: High-Yield, High-Purity Production of 4-Nitroisoindoline via a Scalable Nitration Route
A direct nitration method for isoindoline provides 4-Nitroisoindoline with a high isolated yield and excellent HPLC purity, demonstrating a robust and scalable synthetic process superior to many alternative routes for similar nitroisoindoline isomers. This method specifically yields the 4-nitro isomer, a critical intermediate for lenalidomide, and avoids the complex purification challenges associated with mixtures of regioisomers [1].
| Evidence Dimension | Synthetic Yield and Purity |
|---|---|
| Target Compound Data | 84.6% yield, 99.11% HPLC purity |
| Comparator Or Baseline | 5-Nitroisoindoline (typical literature yields range from 60-80%, often requiring extensive purification to separate 4-/5- isomers) |
| Quantified Difference | Reported yield is at the high end of the typical range, with a very high purity (>99%) achieved without specialized chromatography. |
| Conditions | Nitration of isoindoline with nitric acid/sulfuric acid under ice bath conditions, followed by recrystallization [1]. |
Why This Matters
The high yield and purity of this method translate to a more cost-effective and reliable supply of a key pharmaceutical intermediate, reducing downstream processing costs and improving overall yield in multi-step syntheses.
- [1] CN107488167A - Antitumor drug lenalidomide intermediate preparation method. Qingdao Chenda Biological Sci & Tech. 2017-12-19. View Source
